Cas no 24519-79-7 (10H-Phenothiazine, 2-chloro-10-(1-oxo-2-propenyl)-)

10H-Phenothiazine, 2-chloro-10-(1-oxo-2-propenyl)- structure
24519-79-7 structure
Product Name:10H-Phenothiazine, 2-chloro-10-(1-oxo-2-propenyl)-
CAS No:24519-79-7
MF:C15H10ClNOS
MW:287.764001369476
CID:237858
PubChem ID:71356658
Update Time:2025-04-19

10H-Phenothiazine, 2-chloro-10-(1-oxo-2-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine, 2-chloro-10-(1-oxo-2-propenyl)-
    • 1-(2-chlorophenothiazin-10-yl)prop-2-en-1-one
    • 10-acryloyl-2-chlorophenothiazine
    • 24519-79-7
    • 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)PROP-2-EN-1-ONE
    • DTXSID50780784
    • Inchi: 1S/C15H10ClNOS/c1-2-15(18)17-11-5-3-4-6-13(11)19-14-8-7-10(16)9-12(14)17/h2-9H,1H2
    • InChI Key: PXQMGLFUCJYEMA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C(C=C)=O)C1C=CC=CC=1S2

Computed Properties

  • Exact Mass: 287.0171628g/mol
  • Monoisotopic Mass: 287.0171628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.6Ų

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